1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(3-1-2-4-8)5-7-6-10-7/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWFBDCPGCTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511066 | |
| Record name | 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36399-23-2 | |
| Record name | 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Oxiran 2 Yl Methyl Cyclopentan 1 Ol
Precursor Synthesis and Functionalization Strategies
The cornerstone of synthesizing 1-[(oxiran-2-yl)methyl]cyclopentan-1-ol lies in the preparation of suitable cyclopentenol (B8032323) precursors. These precursors must possess a carbon-carbon double or triple bond at the appropriate position for subsequent epoxidation. The following sections detail the synthesis of these crucial intermediates.
Synthesis of Cyclopentenol Derivatives as Epoxidation Precursors
The synthesis of cyclopentenol derivatives often begins with readily available starting materials, such as cyclopentanone (B42830). A common strategy involves the nucleophilic addition of an organometallic reagent to the carbonyl group. For instance, the Grignard reaction of cyclopentanone with allylmagnesium bromide provides 1-(prop-2-en-1-yl)cyclopentan-1-ol, a key allylic alcohol precursor.
Table 1: Synthesis of 1-(prop-2-en-1-yl)cyclopentan-1-ol via Grignard Reaction
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Cyclopentanone | Allyl bromide | Magnesium | Diethyl ether | 2 | 0 to RT | ~85 |
This table presents typical conditions for the Grignard synthesis of the alkenyl precursor.
Alternative approaches to functionalized cyclopentenol derivatives include intramolecular reactions. For example, intramolecular carbonyl-ene reactions of citronellal-derived aldehydes can yield substituted cyclopentanols. Although not a direct route to the primary precursor, this methodology showcases the versatility of intramolecular cyclizations in constructing the cyclopentanol (B49286) core. Ring-closing metathesis (RCM) of appropriate diene precursors also offers a powerful method for constructing functionalized cyclopentene (B43876) rings, which can then be converted to the desired cyclopentenol.
Introduction of Alkenyl and Alkynyl Moieties Proximal to the Cyclopentane (B165970) Ring
The introduction of alkenyl and alkynyl groups is crucial for creating the functionality required for epoxidation. As mentioned, the most direct method for introducing an alkenyl group is the Grignard reaction with an allyl halide.
For the introduction of an alkynyl moiety, a similar approach can be employed using an alkynyl Grignard reagent. For example, the reaction of cyclopentanone with propargylmagnesium bromide yields 1-(prop-2-yn-1-yl)cyclopentan-1-ol. This alkynyl derivative can then be selectively hydrogenated to the corresponding alkene if desired.
Targeted Epoxidation Approaches for Oxirane Ring Formation
With the allylic alcohol precursor, 1-(prop-2-en-1-yl)cyclopentan-1-ol, in hand, the next critical step is the stereoselective epoxidation of the double bond to form the desired oxirane ring.
Peracid-Mediated Epoxidation for Stereochemical Control
Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used for the epoxidation of alkenes. In the case of allylic alcohols, the hydroxyl group can direct the epoxidation to occur on the same face of the double bond, a phenomenon known as syn-epoxidation. This is due to the formation of a hydrogen bond between the hydroxyl group and the peracid in the transition state. wikipedia.org This directing effect allows for a degree of stereochemical control.
The diastereoselectivity of this reaction is highly dependent on the conformation of the allylic alcohol. For 1-(prop-2-en-1-yl)cyclopentan-1-ol, the hydroxyl group is expected to direct the m-CPBA to the syn face of the double bond, leading to the formation of a specific diastereomer of this compound.
Table 2: Diastereoselective Epoxidation of an Analogous Allylic Alcohol with m-CPBA
| Substrate | Peracid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1-allylcyclohexan-1-ol | m-CPBA | Dichloromethane (B109758) | 0 | >95:5 |
This table illustrates the high syn-selectivity achievable in the m-CPBA epoxidation of a similar tertiary allylic alcohol, highlighting the directing effect of the hydroxyl group.
Catalytic Epoxidation Systems
Catalytic systems for epoxidation offer advantages in terms of efficiency and enantioselectivity. Transition metal catalysts, in particular, have been extensively studied for the epoxidation of allylic alcohols.
While titanium and vanadium complexes are well-known for the stereoselective epoxidation of allylic alcohols (e.g., the Sharpless asymmetric epoxidation), cobalt-based catalysts have also emerged as effective systems. wikipedia.org Cobalt(II)-salen complexes, for instance, can catalyze the epoxidation of alkenes using various oxygen sources.
For a tertiary allylic alcohol like 1-(prop-2-en-1-yl)cyclopentan-1-ol, a cobalt-catalyzed system could offer a pathway to the desired epoxide. The mechanism typically involves the formation of a high-valent cobalt-oxo species which then transfers an oxygen atom to the alkene. The stereochemical outcome can be influenced by the chiral ligands attached to the cobalt center, opening the possibility for asymmetric epoxidation.
Table 3: Enantioselective Epoxidation of a Tertiary Allylic Alcohol using a Hafnium-Bishydroxamic Acid Catalyst
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-1-phenylprop-2-en-1-ol | Hf(IV)-BHA complex | TBHP | Toluene | 25 | 85 | 99 |
This table shows data for an analogous enantioselective epoxidation of a tertiary allylic alcohol, demonstrating the potential for high stereocontrol using transition metal catalysts. TBHP is tert-Butyl hydroperoxide.
Organocatalytic and Other Catalytic Methods
The epoxidation of the precursor, 1-allylcyclopentan-1-ol (B13217025), can be achieved through various catalytic methods, offering alternatives to traditional stoichiometric reagents. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric epoxidation. Chiral ketones and iminium salts are prominent organocatalysts that can facilitate the epoxidation of olefins. nih.gov For the synthesis of this compound, a chiral ketone catalyst, such as a fructose-derived ketone, could be employed in the presence of an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). The catalyst generates a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the double bond of 1-allylcyclopentan-1-ol in an enantioselective manner.
Another promising organocatalytic approach involves the use of chiral primary amine salts, which can catalyze the highly enantioselective epoxidation of cyclic enones with hydrogen peroxide. dalalinstitute.com While 1-allylcyclopentan-1-ol is not an enone, this methodology highlights the potential of iminium ion catalysis for asymmetric epoxidation.
Beyond organocatalysis, various metal-based catalysts have proven effective for the epoxidation of allylic alcohols. Vanadium complexes are particularly noteworthy for their high selectivity in the epoxidation of allylic alcohols. wikipedia.org The reaction typically employs a vanadium catalyst, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], and an alkyl hydroperoxide, like tert-butyl hydroperoxide (TBHP), as the oxidant. The coordination of the allylic alcohol to the vanadium center directs the epoxidation to occur on the same face as the hydroxyl group, leading to high diastereoselectivity.
Niobium-based catalysts, often in the form of salan complexes, have also been utilized for the epoxidation of allylic alcohols using hydrogen peroxide or urea-hydrogen peroxide (UHP) as the oxidant. libretexts.org This method is attractive from an environmental and economic standpoint due to its high atom economy, producing water as the only byproduct. libretexts.org
Tungsten-catalyzed epoxidation, employing a tungsten-bishydroxamic acid complex with aqueous hydrogen peroxide, has been shown to be effective for a broad range of allylic alcohols, including tertiary ones. acs.org This system offers the advantage of using a safe and inexpensive oxidant. Similarly, hafnium(IV)-bishydroxamic acid complexes have been developed for the enantioselective epoxidation of tertiary allylic alcohols. nih.gov
A comparative overview of these catalytic methods for the epoxidation of a generic tertiary allylic alcohol is presented in the table below.
| Catalyst System | Oxidant | Key Advantages | Typical Enantioselectivity (ee) |
| Chiral Ketone (Organocatalyst) | Oxone | Metal-free, mild conditions | Moderate to high |
| Chiral Primary Amine Salt (Organocatalyst) | H₂O₂ | Metal-free, high enantioselectivity for enones | High (for enones) |
| Vanadium Complex | TBHP | High diastereoselectivity, good for allylic alcohols | Substrate-dependent |
| Niobium-Salan Complex | H₂O₂/UHP | High atom economy, environmentally benign | 83-95% |
| Tungsten-Bishydroxamic Acid | H₂O₂ | Broad substrate scope, uses aqueous H₂O₂ | 84-98% |
| Hafnium-Bishydroxamic Acid | TBHP | Effective for tertiary allylic alcohols | Up to 99% |
Asymmetric Synthesis Strategies for Enantiomerically Pure this compound
The biological activity of this compound is often dependent on its stereochemistry. Therefore, the development of asymmetric synthetic routes to obtain enantiomerically pure forms of this compound is of paramount importance.
Chiral Auxiliaries and Ligand-Controlled Methods
One of the most established methods for asymmetric epoxidation is the Sharpless-Katsuki asymmetric epoxidation. wikipedia.orgorganicreactions.org This reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide [Ti(OⁱPr)₄] and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.com The chirality of the DET ligand dictates the facial selectivity of the epoxidation of the allylic alcohol. For the synthesis of a specific enantiomer of this compound, either (+)-DET or (-)-DET would be chosen. The reaction is known for its high enantioselectivity (typically >90% ee) and predictable stereochemical outcome. organicreactions.org
The development of chiral ligands for other metal-catalyzed epoxidations has also been a focus of research. For instance, chiral bishydroxamic acid ligands have been successfully employed in vanadium- organic-chemistry.org and tungsten-catalyzed acs.org asymmetric epoxidations. These ligands create a chiral environment around the metal center, which directs the enantioselective transfer of the oxygen atom to the alkene.
The following table summarizes the key features of ligand-controlled asymmetric epoxidation methods applicable to the synthesis of this compound.
| Method | Catalyst | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) |
| Sharpless-Katsuki Asymmetric Epoxidation | Ti(OⁱPr)₄ | Diethyl Tartrate (DET) | TBHP | >90% |
| Vanadium-Catalyzed Asymmetric Epoxidation | VO(acac)₂ or other V sources | Chiral Bishydroxamic Acid | TBHP | High |
| Tungsten-Catalyzed Asymmetric Epoxidation | WO₂(acac)₂ | Chiral Bishydroxamic Acid | H₂O₂ | 84-98% |
Diastereoselective Control in Multi-Step Synthesis
In a multi-step synthesis, diastereoselective reactions can be employed to establish the desired stereochemistry. For the synthesis of this compound, a key step could involve the diastereoselective epoxidation of a chiral precursor. For instance, if a chiral center is already present in the cyclopentane ring of the allylic alcohol precursor, it can influence the facial selectivity of the epoxidation. This substrate-controlled diastereoselectivity can be a powerful tool for obtaining a specific diastereomer of the final product.
The inherent rigidity of cyclic systems can enhance diastereoselectivity. nih.gov In the case of 1-allylcyclopentan-1-ol, the conformation of the cyclopentane ring and the orientation of the allyl and hydroxyl groups will influence the approach of the oxidizing agent. Metal-catalyzed epoxidations, such as those using vanadium, often exhibit high syn-selectivity in allylic alcohols due to the coordination of the hydroxyl group to the metal center. wikipedia.org This directs the epoxidation to the same face as the alcohol.
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by considering several factors.
Development of Solvent-Free or Environmentally Benign Solvent Systems
Traditionally, epoxidation reactions are carried out in chlorinated solvents like dichloromethane (DCM). acsgcipr.org However, these solvents are associated with environmental and health concerns. The development of solvent-free reaction conditions or the use of environmentally benign solvents is a key aspect of green chemistry.
For the synthesis of this compound, exploring solvent-free conditions for catalytic epoxidation could significantly improve the greenness of the process. Alternatively, the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better environmental profile than many conventional solvents, could be investigated.
Recent research has also demonstrated the feasibility of conducting organocatalytic asymmetric epoxidation reactions in water-alcohol solutions, further reducing the reliance on hazardous organic solvents. rsc.org
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated.
The use of hydrogen peroxide (H₂O₂) as an oxidant in the synthesis of this compound is highly desirable from an atom economy perspective, as the only byproduct is water. libretexts.orgacs.org This is in contrast to epoxidations using peroxy acids, where the corresponding carboxylic acid is generated as a stoichiometric byproduct.
The table below provides a qualitative comparison of the atom economy of different oxidants used in the epoxidation of 1-allylcyclopentan-1-ol.
| Oxidant | Byproduct | Atom Economy |
| tert-Butyl hydroperoxide (TBHP) | tert-Butanol | Moderate |
| Hydrogen Peroxide (H₂O₂) | Water | High |
| meta-Chloroperoxybenzoic acid (m-CPBA) | meta-Chlorobenzoic acid | Low |
By selecting catalytic routes that utilize hydrogen peroxide as the oxidant and are conducted in environmentally friendly solvents or under solvent-free conditions, the synthesis of this compound can be aligned with the principles of green chemistry, making it a more sustainable process.
Elucidation of Reaction Pathways and Mechanisms for 1 Oxiran 2 Yl Methyl Cyclopentan 1 Ol
Comprehensive Analysis of Epoxide Ring-Opening Reactions
Epoxide ring-opening is a valuable synthetic transformation that allows for the introduction of diverse functionalities. The significant ring strain of approximately 13 kcal/mol in the oxirane ring provides the thermodynamic driving force for these reactions. masterorganicchemistry.com The polarization of the carbon-oxygen bonds makes the carbon atoms electrophilic and thus prone to attack by nucleophiles.
The regiochemical and stereochemical course of nucleophilic ring-opening of 1-[(oxiran-2-yl)methyl]cyclopentan-1-ol is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and increasing the electrophilicity of the epoxide carbons. byjus.comtestbook.com The subsequent nucleophilic attack is a complex process that exhibits characteristics of both SN1 and SN2 mechanisms. openstax.org For an unsymmetrical epoxide like this compound, the positive charge in the transition state is better stabilized at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted (tertiary) carbon if one is present. libretexts.org However, in the case of this compound, the epoxide ring contains a secondary and a primary carbon. In such instances, while there is some SN1 character, the attack often occurs at the more sterically accessible, less substituted carbon, but can also lead to a mixture of products where attack at the more substituted carbon is significant. openstax.orglibretexts.org The reaction proceeds with an inversion of stereochemistry at the site of attack, consistent with a backside SN2-like mechanism. openstax.org
The general mechanism for acid-catalyzed ring-opening is as follows:
Protonation of the epoxide oxygen: This is a rapid equilibrium step.
Nucleophilic attack: The nucleophile attacks one of the electrophilic carbons of the protonated epoxide, leading to the opening of the ring.
Deprotonation: The resulting protonated product is deprotonated to yield the final neutral product.
| Nucleophile | Major Product | Minor Product | Rationale for Regioselectivity |
|---|---|---|---|
| H₂O/H⁺ | 1-(2,3-dihydroxypropyl)cyclopentan-1-ol (attack at the less substituted carbon) | 1-(1,3-dihydroxypropan-2-yl)cyclopentan-1-ol (attack at the more substituted carbon) | While the transition state has some carbocation character favoring attack at the more substituted carbon, steric hindrance can lead to significant attack at the primary carbon. libretexts.org |
| CH₃OH/H⁺ | 1-(2-hydroxy-3-methoxypropyl)cyclopentan-1-ol | 1-(1-hydroxy-3-methoxypropan-2-yl)cyclopentan-1-ol | Similar to hydrolysis, a mixture of regioisomers is often formed, with the relative amounts depending on the specific reaction conditions. openstax.org |
| HCl | 1-(3-chloro-2-hydroxypropyl)cyclopentan-1-ol | 1-(2-chloro-1-hydroxypropyl)cyclopentan-1-ol | Attack of the chloride ion can occur at both the primary and secondary carbons of the protonated epoxide. openstax.org |
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. libretexts.org The nucleophile directly attacks one of the epoxide carbons, and there is no prior protonation of the oxygen atom. Due to steric hindrance, the attack occurs preferentially at the less substituted (primary) carbon atom of the epoxide ring. youtube.comyoutube.com This reaction also results in an inversion of stereochemistry at the center of attack. masterorganicchemistry.com The leaving group is an alkoxide ion, which is subsequently protonated by a protic solvent or during workup to give the final alcohol product. libretexts.org
The general mechanism for base-catalyzed ring-opening involves:
Nucleophilic attack: The nucleophile attacks the less sterically hindered carbon of the epoxide.
Ring-opening: The carbon-oxygen bond is broken, and an alkoxide intermediate is formed.
Protonation: The alkoxide is protonated to yield the final product.
| Nucleophile/Base | Major Product | Rationale for Regioselectivity |
|---|---|---|
| CH₃O⁻/CH₃OH | 1-(2-hydroxy-3-methoxypropyl)cyclopentan-1-ol | The methoxide (B1231860) ion attacks the sterically less hindered primary carbon in an SN2 reaction. libretexts.org |
| NH₃ | 1-(3-amino-2-hydroxypropyl)cyclopentan-1-ol | Ammonia (B1221849), being a good nucleophile, attacks the less substituted carbon. |
| RSH/RS⁻ | 1-(2-hydroxy-3-(alkylthio)propyl)cyclopentan-1-ol | Thiolates are excellent nucleophiles and readily open the epoxide ring at the least substituted position. researchgate.net |
The solvent plays a crucial role in the kinetics and mechanism of epoxide ring-opening reactions. Protic solvents, such as water and alcohols, can participate in the reaction by solvating the leaving group and, in some cases, acting as the nucleophile. researchgate.net In acid-catalyzed reactions, the rate is dependent on the concentration of both the epoxide and the acid. acs.org The use of fluorinated alcohols as solvents has been shown to enhance the electrophilicity of the epoxide, thereby promoting ring-opening with even weak nucleophiles. arkat-usa.org
The reaction kinetics are also influenced by the nature of the nucleophile and the substrate. The rate of base-catalyzed ring-opening is typically first order in both the epoxide and the nucleophile. The high ring strain of the epoxide contributes to a faster reaction rate compared to other ethers. byjus.com
This compound can react with a wide array of nucleophiles, leading to a variety of functionalized cyclopentanol (B49286) derivatives.
Amines: Primary and secondary amines react with epoxides, typically under neutral or basic conditions, to yield amino alcohols. The reaction proceeds via an SN2 mechanism with the amine attacking the less hindered carbon of the epoxide.
Thiols: Thiols, particularly in their deprotonated thiolate form, are potent nucleophiles that readily open the epoxide ring at the less substituted carbon to form β-hydroxy sulfides. researchgate.netarkat-usa.org
Grignard Reagents: Organometallic reagents like Grignard reagents (RMgX) are strong nucleophiles and bases. They attack the less sterically hindered carbon of the epoxide in an SN2 fashion. libretexts.org This reaction is a valuable method for forming carbon-carbon bonds. The initial product is a magnesium alkoxide, which is then protonated during aqueous workup to yield an alcohol. masterorganicchemistry.com
The hydrolysis of this compound to the corresponding vicinal diol, 1-(2,3-dihydroxypropyl)cyclopentan-1-ol, can be achieved under both acidic and basic conditions. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the epoxide is first protonated. Water then acts as a nucleophile, attacking one of the epoxide carbons. As discussed, the attack can occur at both the primary and secondary carbons, potentially leading to a mixture of regioisomers. byjus.comtestbook.com The stereochemistry of the product is trans, resulting from the backside attack of water on the protonated epoxide. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile and attacks the less sterically hindered primary carbon of the epoxide in an SN2 reaction. byjus.comtestbook.com The resulting alkoxide is then protonated by water to give the trans-diol. libretexts.orglibretexts.org
The choice between acid- and base-catalyzed hydrolysis can therefore influence the regioselectivity of the reaction, although both pathways result in a trans-diol product.
Factors Governing Regioselectivity and Stereoselectivity in Epoxide Cleavage
The cleavage of the epoxide ring in this compound by a nucleophile can theoretically occur at either of the two carbon atoms of the oxirane ring (C1' or C2'). The preferential site of attack, known as regioselectivity, is governed by a combination of steric and electronic factors, which are heavily influenced by the reaction conditions (i.e., acidic, basic, or neutral). libretexts.orgjsynthchem.com
Under basic or neutral conditions, the ring-opening of epoxides typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgyoutube.com In this pathway, a strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. khanacademy.org For this compound, the two potential sites of attack are the primary carbon (C2') and the secondary carbon (C1') of the oxirane ring.
Due to steric hindrance, the nucleophile will preferentially attack the less sterically encumbered carbon atom. libretexts.orgyoutube.com In this molecule, the C2' position is a primary carbon and is significantly less crowded than the C1' position, which is attached to the bulky cyclopentanol-methyl group. Therefore, nucleophilic attack under basic or neutral conditions will overwhelmingly favor the C2' position. libretexts.org This regioselectivity results in the formation of a 1,3-diol product, specifically 1-(2,3-dihydroxypropyl)cyclopentan-1-ol, following an aqueous workup.
The SN2 mechanism also dictates the stereochemistry of the reaction. The nucleophile attacks from the backside relative to the carbon-oxygen bond, causing an inversion of stereochemistry at the center of attack. libretexts.org
Table 1: Regioselectivity of Nucleophilic Attack on this compound under Basic/Neutral Conditions
| Site of Attack | Carbon Type | Steric Hindrance | Predominant Mechanism | Expected Major Product (after workup) |
| C1' | Secondary | High | SN2 (Disfavored) | 1-(1,3-dihydroxypropan-2-yl)cyclopentan-1-ol |
| C2' | Primary | Low | SN2 (Favored) | 1-(2,3-dihydroxypropyl)cyclopentan-1-ol |
Under acidic conditions, the reaction mechanism for epoxide ring-opening shifts. The first step involves the protonation of the epoxide oxygen by the acid catalyst, forming a positively charged oxonium ion. jsynthchem.com This protonation makes the epoxide a much better electrophile and weakens the C-O bonds. libretexts.org The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 reactions.
The distribution of positive charge in the protonated intermediate is not uniform. A partial positive charge develops on both carbon atoms of the epoxide ring. This positive charge is better stabilized on the more substituted carbon atom (C1', the secondary carbon) through inductive effects from the adjacent alkyl groups. libretexts.org Consequently, the C1'-O bond is weaker and more elongated than the C2'-O bond.
This electronic effect means that even a weak nucleophile will preferentially attack the more substituted C1' carbon, as this position has a greater degree of carbocation character. libretexts.orglibretexts.org This outcome is contrary to the regioselectivity observed under basic conditions. The attack at the more substituted carbon leads to the formation of 1-(1,3-dihydroxypropan-2-yl)cyclopentan-1-ol as the major product. Although the mechanism has SN1 character, the attack still occurs from the backside, leading to an anti-dihydroxylation product. libretexts.org
Table 2: Regioselectivity of Nucleophilic Attack on this compound under Acidic Conditions
| Site of Attack | Carbon Type | Electronic Stabilization of Partial Positive Charge | Predominant Mechanism | Expected Major Product (after workup) |
| C1' | Secondary | More Stabilized | SN1-like (Favored) | 1-(1,3-dihydroxypropan-2-yl)cyclopentan-1-ol |
| C2' | Primary | Less Stabilized | SN2-like (Disfavored) | 1-(2,3-dihydroxypropyl)cyclopentan-1-ol |
Transformations of the Cyclopentanol and Methyl Linker Moieties
Beyond the reactions of the epoxide ring, the cyclopentanol portion of the molecule can also be chemically modified.
The tertiary hydroxyl group on the cyclopentane (B165970) ring of this compound is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon. Oxidation reactions typically require the removal of this hydrogen to form a carbonyl group. Therefore, reagents like pyridinium (B92312) chlorochromate (PCC) or conditions used for Swern or Dess-Martin oxidations would not lead to the formation of a ketone at this position. Stronger oxidizing agents under harsh conditions might lead to the cleavage of carbon-carbon bonds, breaking the cyclopentane ring.
However, if the epoxide ring is first opened to form a diol, as discussed previously, the resulting molecule will contain a primary or secondary hydroxyl group, which can be oxidized. For example, if the epoxide is opened at the C2' position, the product, 1-(2,3-dihydroxypropyl)cyclopentan-1-ol, contains a primary (at C3') and a secondary (at C2') hydroxyl group. Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the secondary alcohol to a ketone, could then be achieved using appropriate reagents.
Table 3: Potential Oxidation Products after Epoxide Ring Opening
| Starting Material (Post-Ring Opening) | Oxidizing Agent | Potential Product(s) |
| 1-(2,3-dihydroxypropyl)cyclopentan-1-ol | PCC (Pyridinium chlorochromate) | Oxidation of primary and/or secondary alcohol |
| 1-(2,3-dihydroxypropyl)cyclopentan-1-ol | KMnO₄ (Potassium permanganate) | Oxidative cleavage or over-oxidation |
The epoxide ring can be reductively opened using strong reducing agents that act as a source of hydride ions (H⁻), such as lithium aluminum hydride (LiAlH₄). youtube.com The hydride ion is a strong nucleophile and, similar to the mechanism under basic conditions, will attack the least sterically hindered carbon atom (C2') via an SN2 mechanism. youtube.comkhanacademy.org This attack opens the ring to form an alkoxide intermediate, which is then protonated during an aqueous workup step to yield an alcohol. In the case of this compound, this reaction would yield 1-(2-hydroxypropyl)cyclopentan-1-ol.
The proximity of the hydroxyl group on the cyclopentane ring to the epoxide ring allows for the possibility of intramolecular cyclization. Under acidic or basic conditions, the hydroxyl group can act as an internal nucleophile.
Under basic conditions, the hydroxyl group can be deprotonated to form a more potent nucleophilic alkoxide. This alkoxide can then attack the epoxide, again with a preference for the less hindered C2' carbon. This intramolecular SN2 attack would lead to the formation of a new six-membered heterocyclic ring.
Under acidic conditions, the epoxide is first protonated. The neutral hydroxyl group can then attack one of the epoxide carbons. Following the principles of acid-catalyzed opening, the attack would likely favor the more substituted C1' carbon, which would lead to the formation of a five-membered heterocyclic ring containing a quaternary carbon. The favorability of these cyclizations depends on thermodynamic factors, such as the stability of the resulting ring systems (Baldwin's rules).
Rearrangements are also possible, particularly under strongly acidic conditions where carbocation-like intermediates can form, or in the presence of strong bases that can deprotonate carbons adjacent to the epoxide, leading to elimination or rearrangement products. researchgate.net
Stereochemical Investigations of 1 Oxiran 2 Yl Methyl Cyclopentan 1 Ol and Its Derivatives
Absolute and Relative Stereochemistry of the Oxirane and Cyclopentane (B165970) Rings
The absolute configuration at each stereocenter is designated as either R or S. Consequently, the four possible stereoisomers are (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). The (1R, 2'R) and (1S, 2'S) isomers are enantiomers of each other, as are the (1R, 2'S) and (1S, 2'R) isomers. The relationship between pairs such as (1R, 2'R) and (1R, 2'S) is diastereomeric.
The relative stereochemistry describes the spatial arrangement of the substituents on the two rings relative to each other. This can be designated as syn or anti, depending on the specific synthetic route and the facial selectivity of the epoxidation step in its synthesis. The determination of the absolute and relative stereochemistry would typically be achieved through a combination of techniques, including chiral chromatography, NMR spectroscopy (e.g., NOESY experiments to determine through-space proximity of protons), and X-ray crystallography of the parent compound or a suitable crystalline derivative.
Table 1: Possible Stereoisomers of 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol
| Isomer | Configuration at C-1 | Configuration at C-2' | Relationship |
| 1 | R | R | Enantiomer of 2 |
| 2 | S | S | Enantiomer of 1 |
| 3 | R | S | Enantiomer of 4 |
| 4 | S | R | Enantiomer of 3 |
Note: This table represents the theoretical stereoisomers. Specific synthesis would likely yield a mixture or a specific subset of these isomers.
Diastereoselective and Enantioselective Control in Subsequent Transformations
The existing stereocenters in this compound can direct the stereochemical outcome of subsequent reactions. For instance, the ring-opening of the epoxide is a key transformation. The approach of a nucleophile can be directed by the stereochemistry of the adjacent cyclopentanol (B49286) ring.
Diastereoselective Control: In a diastereoselective reaction, one diastereomer of the product is preferentially formed. For example, in the nucleophilic ring-opening of the epoxide, the incoming nucleophile may attack one of the oxirane carbons. The stereochemistry at C-1 of the cyclopentane ring can influence the trajectory of the nucleophile, leading to the preferential formation of one diastereomer of the resulting diol. The hydroxyl group on the cyclopentane ring can also act as a directing group, particularly in metal-catalyzed reactions, further enhancing diastereoselectivity.
Enantioselective Control: Enantioselective transformations would typically involve the use of a chiral catalyst or reagent that differentiates between the two enantiomeric forms of the starting material (in a kinetic resolution) or that creates a new stereocenter with a preference for one enantiomer. For instance, an enantioselective ring-opening could be achieved using a chiral Lewis acid to activate the epoxide, with the catalyst's chiral environment favoring nucleophilic attack on a specific face of the oxirane ring in one enantiomer over the other.
Influence of Conformation on Reactivity and Selectivity
The cyclopentane ring is not planar and exists in dynamic equilibrium between several conformations, most commonly the envelope and half-chair forms. The substituents on the ring will preferentially occupy positions that minimize steric strain. For this compound, the bulky (oxiran-2-yl)methyl and hydroxyl groups will influence the preferred conformation of the cyclopentane ring.
The conformation of the molecule can significantly impact its reactivity. For example, the accessibility of the epoxide ring to incoming reagents will depend on the conformational orientation of the (oxiran-2-yl)methyl side chain. In certain conformations, the cyclopentane ring may sterically hinder one face of the epoxide, leading to preferential attack from the less hindered face. Intramolecular hydrogen bonding between the cyclopentanol hydroxyl group and the oxygen of the oxirane ring could also lock the molecule into a specific conformation, thereby influencing the regioselectivity and stereoselectivity of ring-opening reactions.
Table 2: Potential Conformational Effects on Reactivity
| Conformation | Potential Effect |
| Envelope | May expose or shield the epoxide ring depending on the position of the flap. |
| Half-Chair | Can lead to different steric environments around the reactive sites. |
| Hydrogen-Bonded | Could pre-activate the epoxide for ring-opening and direct the regioselectivity of nucleophilic attack. |
Note: This table is speculative and based on general principles of conformational analysis.
Retention and Inversion of Configuration in Key Chemical Transformations
The stereochemical outcome of reactions at the stereogenic centers is crucial.
Ring-Opening of the Epoxide: The nucleophilic ring-opening of epoxides under neutral or basic conditions typically proceeds via an SN2 mechanism. This results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. If the nucleophile attacks the C-2' of the oxirane, the stereochemistry at this center will be inverted in the product.
Reactions at the Cyclopentanol Center: Reactions involving the hydroxyl group at C-1 can proceed with either retention or inversion of configuration, depending on the mechanism. For example, a Mitsunobu reaction to replace the hydroxyl group would typically proceed with inversion of configuration . In contrast, a reaction that involves the activation of the hydroxyl group without breaking the C-O bond, followed by nucleophilic substitution, could lead to retention of configuration .
Understanding and controlling these stereochemical outcomes are fundamental to the use of this compound as a chiral building block in the synthesis of more complex molecules.
Advanced Applications in Organic Synthesis As a Versatile Chemical Intermediate
Derivatization Strategies for Complex Molecular Construction
The synthetic utility of 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol stems from the targeted reactivity of its epoxide moiety. The inherent ring strain of the three-membered ether facilitates nucleophilic ring-opening reactions, which serve as the primary pathway for derivatization and molecular elaboration.
The cornerstone of this compound's application is the regioselective cleavage of its oxirane ring by a wide array of nucleophiles. researchgate.net This process introduces a new functional group while simultaneously generating a 1,2-diol structural motif. The regiochemical outcome of the reaction is highly dependent on the reaction conditions, a principle that can be strategically exploited in synthesis. chemistrysteps.comlibretexts.org
Under basic or neutral conditions, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Strong nucleophiles, such as alkoxides, amines, thiolates, and organometallics, will preferentially attack the less sterically hindered carbon atom of the epoxide (C1'). chemistrysteps.comlibretexts.org This results in the formation of a secondary alcohol at C2' and the new carbon-nucleophile bond at C1'.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring. libretexts.orglibretexts.orgresearchgate.net The reaction then proceeds through a mechanism with significant unimolecular (SN1) character. The nucleophile, which is typically a weaker one like water or an alcohol, attacks the more substituted carbon atom (C2') that can better stabilize the partial positive charge that develops in the transition state. chemistrysteps.comyoutube.com This leads to the formation of a primary alcohol at C1' and the new bond at the secondary carbon C2'.
The predictable nature of this regioselectivity allows for the controlled synthesis of diverse polyfunctional compounds, as detailed in the following table.
| Nucleophile (Nu-H) | Condition | Mechanism | Major Product Structure | Product Class |
| H₂O | Acidic (H₃O⁺) | SN1-like | 1-(2,3-dihydroxypropyl)cyclopentan-1-ol | Triol |
| R'OH | Acidic (H⁺) | SN1-like | 1-(3-alkoxy-2-hydroxypropyl)cyclopentan-1-ol | Diol Ether |
| R'NH₂ | Neutral/Basic | SN2 | 1-(3-(alkylamino)-2-hydroxypropyl)cyclopentan-1-ol | Amino Diol |
| R'SH | Basic (R'S⁻) | SN2 | 1-(2-hydroxy-3-(alkylthio)propyl)cyclopentan-1-ol | Hydroxy Thioether |
| N₃⁻ | Neutral/Basic | SN2 | 1-(3-azido-2-hydroxypropyl)cyclopentan-1-ol | Azido (B1232118) Alcohol |
| CN⁻ | Neutral/Basic | SN2 | 4-(1-hydroxycyclopentyl)-3-hydroxybutanenitrile | Cyano Diol |
This table illustrates the predictable regiochemical outcomes based on general principles of epoxide chemistry.
The dielectrophilic nature of the epoxide ring, combined with the existing hydroxyl group, makes this compound an excellent precursor for the synthesis of various heterocyclic systems. mdpi.com The general strategy involves an initial ring-opening with a binucleophile, followed by a subsequent intramolecular cyclization step.
Nitrogen-Containing Heterocycles: Nitrogen heterocycles are core components of many pharmaceuticals and biologically active compounds. mdpi.comscilit.com The subject compound can serve as a C3-synthon for building these rings. For instance, reaction with a primary amine (R-NH₂) under conditions favoring SN2 attack yields a 1,3-amino alcohol. This intermediate can then undergo intramolecular cyclization, often promoted by reagents like tosyl chloride (to activate the hydroxyl group) or under Mitsunobu conditions, to form substituted azetidines (four-membered rings). Alternatively, reaction with bifunctional nitrogen nucleophiles like ethylenediamine (B42938) can lead to the formation of six-membered piperazine (B1678402) rings after a sequence of intermolecular and intramolecular nucleophilic attacks.
Sulfur-Containing Heterocycles: Sulfur-containing heterocycles are also significant in medicinal and materials chemistry. mdpi.comchemistryviews.org The synthesis of these rings can be initiated by the ring-opening of the epoxide with a sulfur nucleophile. For example, reaction with sodium sulfide (B99878) (Na₂S) or thiourea (B124793) followed by hydrolysis can lead to the formation of a 1,3-thiol alcohol. This intermediate is primed for intramolecular cyclization to yield substituted thietanes (four-membered sulfur heterocycles). More complex sulfur heterocycles can be accessed by using specifically designed sulfur-based binucleophiles. researchgate.net
Role as a Building Block in Multi-Step Total Synthesis
The structural rigidity of the cyclopentane (B165970) ring and the versatile reactivity of the oxirane moiety position this compound as a useful building block in the total synthesis of more complex molecules.
The creation of polycyclic systems from this intermediate relies on intramolecular reactions that form additional rings. A common strategy involves first derivatizing the epoxide and the tertiary alcohol to introduce functionalities that can react with each other. For example, the epoxide can be opened with a nucleophile containing a terminal alkyne. Simultaneously, the tertiary alcohol could be converted into a leaving group. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could then construct a new ring, leading to a bicyclic or spirocyclic system fused to the original cyclopentane core. The specific nature of the polycyclic scaffold would depend on the length and chemical nature of the tether introduced during the initial derivatization steps.
The structural motifs accessible from this compound are prevalent in numerous therapeutic agents, particularly those containing a 1,2-amino alcohol functionality. A prime example is the class of drugs known as β-adrenergic blockers (beta-blockers). nih.gov
Many beta-blockers share a common aryloxypropanolamine structure. The key synthetic step in their preparation is often the nucleophilic opening of an epoxide ring by an amine. mdpi.comnih.gov While this specific cyclopentyl-containing epoxide is not a direct intermediate in currently marketed drugs, its structure allows for the design and synthesis of novel analogues.
A hypothetical synthesis could involve the following steps:
Epoxide Ring Opening: Reaction of this compound with a substituted primary or secondary amine (e.g., isopropylamine) would proceed via an SN2 mechanism to yield the corresponding 1,3-amino alcohol.
Introduction of Aryl Moiety: The tertiary alcohol on the cyclopentane ring could be used as a handle for further modification, or the entire 1-(aminohydroxypropyl)cyclopentanol structure could be incorporated as a novel substituent in a larger molecular architecture.
This approach would yield novel compounds featuring a unique cyclopentanol (B49286) head group, potentially offering different pharmacokinetic or pharmacodynamic properties compared to traditional beta-blockers. Similarly, the azido alcohols and amino diols derived from this epoxide are key intermediates for the synthesis of antiviral agents, including protease inhibitors and nucleoside analogues. nih.govnih.govresearchgate.netnih.govfrontiersin.orgmdpi.com
Applications in Polymer Chemistry and Functional Materials Science
The dual functionality of this compound makes it a promising candidate for applications in polymer science, both as a monomer and as a functional initiator or cross-linking agent.
The epoxide group can undergo ring-opening polymerization (ROP) to form polyethers. mdpi.com This polymerization can be initiated cationically (using Lewis or Brønsted acids) or anionically (using strong bases). The resulting polymer would feature a poly(ethylene oxide) backbone with pendant 1-(hydroxy)cyclopentyl groups at regular intervals. These hydroxyl groups provide hydrophilicity and serve as reactive sites for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules.
Alternatively, the tertiary hydroxyl group can act as an initiator for the ROP of other cyclic monomers, such as ε-caprolactone or lactide. This would produce well-defined block or graft copolymers where a polyester (B1180765) or polycarbonate chain is attached to the cyclopentane ring. Such polymers could have applications in drug delivery or as biodegradable materials. nih.gov
The combination of a polymerizable epoxide and a reactive hydroxyl group in one molecule also allows for its use in creating cross-linked networks for functional coatings, adhesives, or hydrogels.
| Polymerization Role | Method | Resulting Polymer Structure | Potential Application |
| Monomer | Cationic or Anionic ROP | Polyether with pendant cyclopentanol groups | Functional coatings, polymer supports |
| Initiator | ROP of cyclic esters (e.g., lactide) | Polyester chain attached to the cyclopentyl scaffold | Biodegradable materials, drug delivery |
| Cross-linker | Reaction in a polyol/polyepoxide system | Cross-linked polymer network | Adhesives, resins, functional gels |
This table summarizes the potential roles of the compound in synthesizing various types of functional polymers. mtu.edunih.gov
Precursors for Specialty Chemical Development
As a precursor, this compound serves as a foundational molecule for the synthesis of a variety of specialty chemicals, including those with potential biological activity. The epoxide ring is the primary site of reaction, where nucleophilic addition leads to the formation of new carbon-heteroatom bonds.
One significant application is in the synthesis of vicinal amino alcohols. These compounds, which contain an alcohol and an amino group on adjacent carbon atoms, are important structural motifs in many biologically active molecules and pharmaceutical agents. The reaction of this compound with various amines or ammonia (B1221849) results in the regioselective opening of the epoxide ring to yield the corresponding amino alcohol.
Furthermore, the principles of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds, can be applied. The thiol-epoxy reaction, a type of click chemistry, involves the ring-opening of the epoxide with a thiol-containing compound. This reaction is highly efficient and can be used to synthesize a range of sulfur-containing cyclopentanol derivatives with potential applications in materials science and medicinal chemistry. mdpi.com
The table below summarizes the reaction of this compound with different nucleophiles to form precursors for specialty chemicals.
| Nucleophile | Reagent Example | Product Class | Potential Application |
| Amine | Ammonia, Primary Amines, Secondary Amines | Vicinal Amino Alcohols | Pharmaceutical Intermediates |
| Thiol | Thiols, Dithiols | Vicinal Thioalcohols | Biologically Active Compounds |
| Azide | Sodium Azide | Vicinal Azido Alcohols | Precursors for Triazoles |
This table illustrates the versatility of this compound in generating a variety of functionalized molecules through the ring-opening of its epoxide moiety.
Incorporation into Advanced Polymer Structures
The bifunctional nature of this compound also makes it a valuable monomer for the synthesis of advanced polymer structures. The epoxide ring can undergo ring-opening polymerization, leading to the formation of polyether backbones. The presence of the cyclopentanol moiety provides a site for further modification or can influence the physical and chemical properties of the resulting polymer.
Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxirane-containing monomers. researchgate.net In this process, a cationic initiator attacks the oxygen atom of the epoxide ring, leading to ring opening and the formation of a propagating cationic species. This species can then react with subsequent monomers to build the polymer chain. The polymerization of this compound via CROP would result in a polyether with pendant cyclopentanol groups.
These pendant hydroxyl groups can serve several purposes. They can increase the hydrophilicity and polarity of the polymer, potentially improving its solubility in certain solvents and its adhesion properties. Additionally, the hydroxyl groups can be used as sites for post-polymerization modification, allowing for the attachment of other functional groups to tailor the polymer's properties for specific applications. They can also act as cross-linking sites, enabling the formation of three-dimensional polymer networks with enhanced mechanical strength and thermal stability. nih.gov
The incorporation of the bulky cyclopentane ring into the polymer backbone can also impart unique properties, such as increased rigidity and a higher glass transition temperature compared to linear polyethers.
The table below outlines the potential roles of this compound in the synthesis of advanced polymers.
| Polymerization Method | Role of this compound | Resulting Polymer Structure | Potential Polymer Properties |
| Cationic Ring-Opening Polymerization | Monomer | Polyether with pendant cyclopentanol groups | Increased polarity, sites for cross-linking |
| Copolymerization | Comonomer | Functional polyether copolymers | Tailored thermal and mechanical properties |
| Post-Polymerization Modification | Cross-linking agent | Cross-linked polymer networks | Enhanced durability and chemical resistance |
This table highlights the potential of this compound as a building block in polymer chemistry, offering routes to functional materials with tunable properties.
Computational Chemistry and Theoretical Investigations of 1 Oxiran 2 Yl Methyl Cyclopentan 1 Ol
Quantum-Chemical Calculations for Reaction Mechanism Elucidation
Quantum-chemical calculations are a cornerstone for elucidating the intricate details of reaction mechanisms. For 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol, these calculations can map out the potential energy surface for its characteristic reactions, primarily the ring-opening of the epoxide. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, which can proceed via two main pathways, depending on the reaction conditions (acidic or basic).
Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism. Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to model this process. These calculations would involve optimizing the geometries of the reactants (the epoxide and the nucleophile), the transition state, and the product. The transition state would show the simultaneous bond-breaking of the C-O bond of the epoxide and bond-forming with the incoming nucleophile. The calculations would also determine the activation energy, providing a quantitative measure of the reaction barrier.
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophile. The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 mechanisms. Computational models can elucidate the nature of the intermediates and transition states, helping to determine whether a discrete carbocation intermediate is formed or if the reaction proceeds through a concerted pathway with significant carbocationic character.
Prediction of Regioselectivity and Stereoselectivity via Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comresearchgate.net
For the ring-opening of this compound, FMO theory can predict which of the two epoxide carbons is more susceptible to nucleophilic attack. The LUMO of the epoxide is the key frontier orbital for reaction with a nucleophile. The theory posits that the nucleophile will preferentially attack the carbon atom that has the larger coefficient in the LUMO. youtube.com
In a typical computational study, the geometry of this compound would be optimized, and its molecular orbitals would be calculated. The LUMO would then be visualized, and the coefficients of the atomic orbitals contributing to it would be analyzed. For an unsymmetrical epoxide like this one, the LUMO is expected to have a larger coefficient on the less substituted carbon atom (the CH2 group of the oxirane). This would predict that nucleophilic attack under neutral or basic conditions (SN2-like) will occur preferentially at this less hindered carbon, leading to a specific regioisomer.
The stereoselectivity of the reaction is also a key aspect. The SN2 attack involves an inversion of stereochemistry at the attacked carbon center. FMO theory, combined with transition state modeling, can rationalize this outcome by showing the optimal orbital overlap that leads to the inversion of configuration.
A hypothetical data table illustrating the results from an FMO analysis is presented below.
| Atomic Center (Epoxide Ring) | LUMO Coefficient | Predicted Site of Nucleophilic Attack |
| C1 (less substituted) | 0.58 | Preferred |
| C2 (more substituted) | -0.42 | Disfavored |
Energy Profiles and Transition State Analysis of Key Reactions
A detailed understanding of a reaction mechanism is achieved by constructing an energy profile that maps the energy of the system along the reaction coordinate. researchgate.net This profile illustrates the relative energies of reactants, intermediates, transition states, and products. For the reactions of this compound, such as its epoxide ring-opening, computational methods can be used to calculate these energy profiles. researchgate.net
A typical workflow involves:
Geometry Optimization: The three-dimensional structures of all stationary points (reactants, intermediates, transition states, and products) are optimized to find the lowest energy conformation for each.
Frequency Calculations: These calculations are performed to characterize the stationary points. Reactants, intermediates, and products will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it connects the intended reactants and products.
Below is a hypothetical energy profile data table for the acid-catalyzed and base-catalyzed ring-opening of the epoxide.
| Reaction Species | Acid-Catalyzed Energy (kcal/mol) | Base-Catalyzed Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +15.2 | +22.5 |
| Product | -10.8 | -8.5 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its reactivity. This compound has several rotatable bonds and a flexible cyclopentane (B165970) ring, leading to a complex conformational landscape.
Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. nih.gov This can be done through systematic or stochastic searches of the conformational space. The cyclopentane ring itself can adopt various puckered conformations, such as the envelope and twist forms. researchgate.netrsc.org The relative orientation of the oxiran-2-ylmethyl and hydroxyl groups also gives rise to different conformers. The energies of these conformers can be calculated, and a Boltzmann distribution can predict their relative populations at a given temperature.
Molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of the molecule over time. nih.gov In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, allowing its conformational changes to be observed over a simulated time period. nih.gov MD simulations can reveal the pathways of conformational interconversion and provide insights into the flexibility of different parts of the molecule. For this compound, MD simulations could show the puckering of the cyclopentane ring and the rotation of the side chain, which can influence the accessibility of the epoxide ring to incoming reagents.
A hypothetical table summarizing the relative energies of different conformers is shown below.
| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 60 | 0.0 | 45.2 |
| 2 | 180 | 0.8 | 25.1 |
| 3 | -60 | 1.5 | 15.5 |
| 4 | 0 | 3.0 | 14.2 |
Advanced Spectroscopic and Analytical Characterization in Research on 1 Oxiran 2 Yl Methyl Cyclopentan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol.
A ¹H NMR spectrum would provide information on the number of different proton environments and their neighboring protons. The expected signals for the compound would appear in distinct regions:
Cyclopentanol (B49286) Protons: The eight protons on the cyclopentane (B165970) ring would likely appear as complex, overlapping multiplets in the upfield region, approximately between 1.5 and 1.8 ppm.
Methylene (B1212753) Bridge Protons (-CH₂-) : The two protons of the methylene group connecting the cyclopentanol and oxirane rings are diastereotopic. This means they are chemically non-equivalent and would be expected to resonate as separate signals, likely a pair of doublets of doublets, in the region of 1.8-2.0 ppm.
Oxirane Protons : The three protons on the epoxide ring are expected to resonate further downfield due to the deshielding effect of the oxygen atom, typically in the 2.5-3.5 ppm range. Their signals would present as distinct multiplets due to coupling with each other and with the adjacent methylene bridge protons.
Hydroxyl Proton (-OH) : The alcohol proton would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Cyclopentanol Ring (-CH₂-)₄ | ~1.5 - 1.8 | Multiplets (m) |
| Methylene Bridge (-CH₂-) | ~1.8 - 2.0 | Doublet of Doublets (dd) |
| Oxirane Ring (-CH₂-O) | ~2.5 - 2.8 | Multiplets (m) |
| Oxirane Ring (-CH-O) | ~3.0 - 3.5 | Multiplet (m) |
| Hydroxyl (-OH) | Variable | Broad Singlet (br s) |
A ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For this compound, eight distinct signals would be expected:
Cyclopentanol Carbons : Four signals corresponding to the cyclopentane ring carbons. The quaternary carbon atom bonded to the hydroxyl group (C-OH) would be the most downfield of this group, likely around 70-80 ppm. The other three methylene carbons of the ring would appear in the aliphatic region (20-40 ppm).
Methylene Bridge Carbon : The carbon of the methylene linker would resonate in the aliphatic region.
Oxirane Carbons : The two carbons of the epoxide ring would appear in a characteristic region for such structures, typically between 40 and 60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopentanol Ring (-CH₂-) | ~20 - 40 |
| Cyclopentanol Ring (>C-OH) | ~70 - 80 |
| Methylene Bridge (-CH₂-) | ~35 - 45 |
| Oxirane Ring (-CH₂-O) | ~40 - 50 |
| Oxirane Ring (-CH-O) | ~50 - 60 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) couplings, showing correlations between adjacent protons. It would be crucial for tracing the connectivity within the cyclopentane ring and, separately, within the oxirane-methyl fragment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would allow for the definitive assignment of each carbon atom by linking it to its already-assigned protons.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Ion Peak : The molecular formula of this compound is C₈H₁₄O₂. Using high-resolution mass spectrometry (HRMS), the expected exact mass of the molecular ion ([M]⁺) would be approximately 142.0994 g/mol . uni.lu The observation of this peak would confirm the elemental composition.
Fragmentation Analysis : Common fragmentation pathways would likely include:
Loss of a water molecule (H₂O, 18 Da) from the cyclopentanol moiety, leading to a fragment ion at m/z 124.
Cleavage of the C-C bond between the ring and the exocyclic chain, leading to characteristic fragments.
Ring-opening of the epoxide followed by further fragmentation.
Analysis of these fragments helps to piece together the molecular structure, corroborating the NMR data.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3600 - 3200 (Broad) |
| Aliphatic C-H | C-H Stretch | ~2960 - 2850 |
| Epoxide Ring | C-O Stretch (Asymmetric) | ~1250 |
| Tertiary Alcohol | C-O Stretch | ~1150 - 1050 |
| Epoxide Ring | Ring "Breathing" | ~950 - 810 |
The presence of a strong, broad band in the 3600-3200 cm⁻¹ region would confirm the hydroxyl group, while the characteristic C-O stretching and ring deformation bands would verify the presence of the epoxide ring.
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for its subsequent purification.
Thin-Layer Chromatography (TLC) : TLC would be used for rapid, qualitative monitoring of the reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting with an appropriate solvent system (like ethyl acetate/hexane), one could track the consumption of starting materials and the formation of the product. The spots could be visualized under UV light if reactants are UV-active, or by staining with an oxidizing agent like potassium permanganate, which would react with the alcohol functional group.
Column Chromatography : For purification, column chromatography would be the method of choice. The crude product mixture would be loaded onto a stationary phase (e.g., silica gel) and eluted with a solvent gradient. Due to the polarity of the hydroxyl and epoxide groups, the compound would be separated from less polar starting materials or non-polar byproducts. Fractions would be collected and analyzed by TLC to isolate the pure compound.
Gas Chromatography (GC) : GC could be used to assess the purity of the final product, provided the compound is sufficiently volatile and thermally stable. It can separate the target compound from any volatile impurities, and when coupled with a mass spectrometer (GC-MS), it can provide mass data for each separated component.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a fundamental technique for the separation, quantification, and purification of this compound from reaction mixtures and for monitoring the progress of its chemical transformations. Given the compound's polarity, due to the hydroxyl and epoxide functional groups, both normal-phase and reversed-phase chromatography can be effectively employed.
A common approach for the analysis of epoxides is reversed-phase HPLC. nih.gov Due to the lack of a strong chromophore in the target molecule, derivatization is often necessary for sensitive UV detection. nih.govresearchgate.net Reagents such as N,N-diethyldithiocarbamate can be used to react with the epoxide ring, yielding a derivative with strong UV absorbance. nih.govresearchgate.net Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) using a diol-functionalized silica stationary phase can be employed for the separation of polar compounds like alcohols and epoxides, often using a mobile phase consisting of a mixture of an organic solvent and a polar buffer or water. hawachhplccolumn.comsilicycle.com
Below is an interactive data table representing a hypothetical HPLC analysis for the separation of this compound from its corresponding diol, a common hydrolysis product.
Table 1: Representative HPLC Parameters and Results for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (after derivatization) |
| Compound | Retention Time (min) |
| 1,2-dihydroxy-3-(1-hydroxycyclopentyl)propane | 4.8 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas chromatography-mass spectrometry is a powerful technique for identifying the products of reactions involving this compound, particularly for volatile derivatives. The gas chromatograph separates the components of a mixture, which are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint.
The fragmentation of cyclic ethers, such as the oxirane ring in the target molecule, follows predictable pathways. nih.govuga.eduresearchgate.net Common fragmentation mechanisms include α-cleavage and inductive cleavage. researchgate.netmiamioh.edu For this compound, the initial ionization would likely occur at the oxygen atom of the epoxide or the hydroxyl group. Subsequent fragmentation could involve the loss of small neutral molecules or radicals.
Key fragmentation pathways for cyclic ethers often initiate with the abstraction of an electron from the oxygen atom, followed by a β-scission reaction that leads to the cleavage of the ring. nih.gov The presence of the cyclopentanol moiety would also influence the fragmentation pattern, with potential cleavages at the bond connecting the cyclopentyl ring to the side chain.
The following interactive data table outlines potential products from a reaction involving this compound and their expected characteristic mass-to-charge ratios (m/z) in a GC-MS analysis.
Table 2: Hypothetical GC-MS Data for Product Identification in a Reaction of this compound
| Potential Product | Molecular Weight ( g/mol ) | Key m/z Fragments | Notes on Fragmentation |
|---|---|---|---|
| This compound | 142.20 | 125, 99, 85, 57, 43 | Loss of OH, cleavage of the cyclopentyl ring, and fragmentation of the epoxide side chain. |
| 1-(2,3-dihydroxypropyl)cyclopentan-1-ol | 160.21 | 142, 127, 101, 85, 73 | Loss of water, cleavage of the diol side chain. |
X-ray Diffraction for Solid-State Structural Determination of Crystalline Derivatives
X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. While this compound is a liquid at room temperature, its crystalline derivatives can be synthesized and analyzed to provide precise information on bond lengths, bond angles, and stereochemistry.
For instance, reacting the parent compound to form a solid ester or urethane (B1682113) derivative could yield single crystals suitable for X-ray analysis. The diffraction pattern obtained from irradiating the crystal with X-rays allows for the construction of an electron density map, from which the positions of the atoms can be determined.
The crystal structure of a related compound, cyclopentanol, has been studied by X-ray powder diffraction, revealing that it forms plastic crystalline phases below its melting point. chemicalbook.com In these phases, the molecules exhibit rotational freedom. chemicalbook.com By analogy, crystalline derivatives of this compound would provide detailed conformational information about the cyclopentane ring, which typically adopts non-planar envelope or twist conformations, and the relative orientation of the oxirane and hydroxyl substituents. ic.ac.uk
The interactive data table below presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from an X-ray diffraction experiment.
Table 3: Illustrative X-ray Crystallographic Data for a Crystalline Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Calculated Density (g/cm³) | 1.25 |
Emerging Trends and Future Research Opportunities in 1 Oxiran 2 Yl Methyl Cyclopentan 1 Ol Chemistry
Development of Highly Enantioselective and Diastereoselective Syntheses
The presence of two chiral centers in 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol means it can exist as four possible stereoisomers. Accessing each of these isomers in high purity is crucial for applications in fields such as medicinal chemistry, where biological activity is often stereospecific. Future research will likely focus on developing synthetic routes that provide precise control over both absolute and relative stereochemistry.
Key research directions include:
Asymmetric Epoxidation: The development of methods for the enantioselective epoxidation of the precursor, 1-(allyl)cyclopentan-1-ol, using well-established catalysts like those developed for Sharpless or Jacobsen-Katsuki epoxidations. The challenge lies in optimizing these systems to accommodate the specific steric and electronic properties of the allylic alcohol substrate.
Kinetic Resolution: For racemic mixtures of this compound, kinetic resolution strategies are a promising avenue. nih.gov This could involve enantioselective ring-opening reactions catalyzed by chiral metal-salen complexes or enzymatic processes using epoxide hydrolases. nih.govresearchgate.net These methods would selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure epoxide. researchgate.net
Substrate-Controlled Diastereoselective Reactions: The existing hydroxyl group on the cyclopentane (B165970) ring can be exploited to direct the stereochemical outcome of the epoxidation of the allyl precursor. This substrate-controlled approach could favor the formation of specific diastereomers.
| Strategy | Catalyst/Reagent | Potential Outcome (ee/dr) | Research Focus |
|---|---|---|---|
| Asymmetric Epoxidation | Ti(O-iPr)₄ / (+)-DET | >95% ee | Optimization of ligand and reaction conditions for high enantioselectivity. |
| Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex | >99% ee for recovered epoxide | Development of highly active and selective catalysts for practical large-scale separation. nih.gov |
| Enzymatic Resolution | Epoxide Hydrolase | High ee for diol product | Screening for enzymes with high specificity for the substrate. researchgate.net |
| Directed Epoxidation | Vanadyl acetoacetonate / TBHP | >90:10 dr | Investigating the directing effect of the tertiary alcohol on diastereoselectivity. |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The epoxide ring is a versatile functional group, susceptible to ring-opening by a wide array of nucleophiles. rsc.org A major trend in the chemistry of this compound will be the exploration of novel catalytic systems to control the regioselectivity and stereoselectivity of these ring-opening reactions.
Future research will likely investigate:
Lewis Acid Catalysis: The use of Lewis acids like tin- or zirconium-containing zeolites (e.g., Sn-Beta) can activate the epoxide ring, facilitating nucleophilic attack under mild conditions. ucdavis.edu Research will aim to develop catalysts that favor attack at either the substituted or unsubstituted carbon of the oxirane, thereby controlling regioselectivity. ucdavis.edu
Organocatalysis: Chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes, offer a metal-free alternative for asymmetric ring-opening reactions. These catalysts can activate the epoxide or the nucleophile, inducing high enantioselectivity.
Bimetallic Catalytic Systems: Inspired by highly effective catalysts for other epoxides, bimetallic complexes, particularly those involving chiral salen ligands, could be developed. nih.gov These systems can operate through a cooperative mechanism where one metal center activates the epoxide and the other delivers the nucleophile, leading to enhanced reactivity and selectivity. nih.gov
| Catalytic System | Nucleophile | Predicted Major Regioisomer | Key Advantage |
|---|---|---|---|
| Sn-Beta Zeolite | Methanol | Terminal attack | Heterogeneous, reusable catalyst with high regioselectivity. ucdavis.edu |
| YCl₃ | Aniline | Terminal attack (SN2) | High efficiency under solvent-free, room temperature conditions. mdpi.com |
| (salen)Cr(III)Cl | TMSN₃ | Internal attack | High enantioselectivity in asymmetric ring-opening. units.it |
| Diethylzinc / Chiral Ligand | Phenylacetylene | Terminal attack | Catalytic C-C bond formation under mild conditions. emory.edu |
Unraveling Complex Mechanistic Pathways in Domino and Cascade Reactions
The bifunctional nature of this compound, with its nucleophilic hydroxyl group and electrophilic epoxide, makes it an ideal substrate for intramolecular domino and cascade reactions. nih.gov These reactions can rapidly build molecular complexity from a simple starting material, forming intricate polycyclic structures in a single step.
Emerging research will focus on:
Intramolecular Cyclization: Triggering an intramolecular epoxide ring-opening where the cyclopentanol's hydroxyl group acts as the nucleophile. This could be initiated by acid or base catalysis to generate bicyclic ether scaffolds, such as 2-oxa-6-hydroxybicyclo[3.2.1]octane derivatives.
Enzyme-Initiated Cascades: Utilizing enzymes, such as epoxide hydrolases, to initiate a cascade. The enzymatic hydrolysis of the epoxide would yield a 1,2-diol, which could then participate in subsequent, spontaneous cyclization or rearrangement reactions. sciforum.net
Computational Mechanistic Studies: Employing computational methods, such as Density Functional Theory (DFT), to model potential reaction pathways. These studies will be vital for understanding the thermodynamics and kinetics of complex cascade reactions, predicting the most likely products, and guiding the rational design of catalysts and reaction conditions to favor desired outcomes. A hypothetical enzyme-initiated cascade could proceed via initial hydrolysis of the epoxide, followed by an intramolecular cyclization.
Expansion of Synthetic Applications in New Chemical Transformations and Material Science
The unique structure of this compound and the complex scaffolds derived from it have significant potential in both fine chemical synthesis and material science.
In Chemical Transformations: The chiral diols, amino alcohols, and ethers synthesized from stereoselective ring-opening reactions are valuable building blocks. Future work will likely target the incorporation of these motifs into the total synthesis of natural products or as key structural elements in the design of new pharmaceutical agents. The rigid cyclopentane core combined with the functionalized side chain could serve as a novel scaffold for drug discovery.
In Material Science: The presence of both a hydroxyl and an epoxide group makes this compound a promising candidate as a specialized epoxy monomer or cross-linking agent in polymer chemistry. wiley-vch.de
Polymer Synthesis: It can undergo polymerization through either ring-opening of the epoxide or condensation involving the hydroxyl group. chemistrytalk.org This dual reactivity allows for the creation of novel polyethers or polyesters.
Material Properties: The rigid cyclopentyl group is expected to impart enhanced thermal stability, rigidity, and mechanical strength to the resulting polymers compared to linear aliphatic analogues. researchgate.net These properties could be advantageous for applications in high-performance coatings, adhesives, and advanced composites. mdpi.com
| Application Area | Role of the Compound | Anticipated Property Enhancement |
|---|---|---|
| Advanced Composites | Epoxy resin matrix component | Increased glass transition temperature (Tg) and mechanical stiffness. |
| High-Performance Adhesives | Cross-linking agent | Improved thermal stability and cohesive strength. |
| Specialty Coatings | Functional monomer | Enhanced hardness and chemical resistance. |
| Biomedical Materials | Monomer for biocompatible polymers | The hydroxyl group offers a site for further functionalization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
